1-(Triphenylphosphoranyl)-2-butanone
Overview
Description
1-(Triphenylphosphoranyl)-2-butanone is an organophosphorus compound characterized by the presence of a triphenylphosphoranyl group attached to a butanone backbone. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity. It finds applications in various fields, including synthetic chemistry, catalysis, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Triphenylphosphoranyl)-2-butanone can be synthesized through several methods. One common approach involves the reaction of triphenylphosphine with a suitable butanone derivative under controlled conditions. The reaction typically requires a base to facilitate the formation of the phosphoranyl intermediate. For example, the reaction of triphenylphosphine with 2-butanone in the presence of a strong base like sodium hydride can yield this compound .
Industrial Production Methods: Industrial production of this compound often involves large-scale reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove any impurities and obtain the desired product in its pure form.
Chemical Reactions Analysis
Types of Reactions: 1-(Triphenylphosphoranyl)-2-butanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides under specific conditions.
Reduction: It can be reduced to yield phosphine derivatives.
Substitution: The triphenylphosphoranyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like halides or alkoxides can be employed under appropriate conditions to achieve substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphine oxides, while reduction can produce phosphine derivatives .
Scientific Research Applications
1-(Triphenylphosphoranyl)-2-butanone has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound can be employed in the study of enzyme mechanisms and as a probe for biological systems.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a precursor for drug development.
Industry: It finds applications in the production of advanced materials and as a catalyst in various industrial processes .
Mechanism of Action
The mechanism by which 1-(Triphenylphosphoranyl)-2-butanone exerts its effects involves the interaction of the triphenylphosphoranyl group with specific molecular targets. This interaction can lead to the formation of stable intermediates or transition states, facilitating various chemical transformations. The molecular pathways involved often include nucleophilic attack, coordination with metal centers, and stabilization of reactive intermediates .
Comparison with Similar Compounds
Triphenylphosphine: A widely used reagent in organic synthesis with similar reactivity.
Triphenylphosphine oxide: An oxidation product of triphenylphosphine with distinct properties.
Phosphine derivatives: Compounds with varying substituents on the phosphorus atom, exhibiting different reactivities and applications .
Uniqueness: 1-(Triphenylphosphoranyl)-2-butanone is unique due to its specific structural arrangement, which imparts distinct reactivity and stability. Its ability to participate in a wide range of chemical reactions and its applications in diverse fields make it a valuable compound in both academic and industrial research.
Properties
IUPAC Name |
2-oxobutyl(triphenyl)phosphanium | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22OP/c1-2-19(23)18-24(20-12-6-3-7-13-20,21-14-8-4-9-15-21)22-16-10-5-11-17-22/h3-17H,2,18H2,1H3/q+1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGEZBLKGIWBODU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22OP+ | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70173437 | |
Record name | 1-(Triphenylphosphoranyl)-2-butanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70173437 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.4 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19753-61-8, 62942-49-8 | |
Record name | 1-(Triphenylphosphoranyl)-2-butanone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019753618 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(Triphenylphosphoranyl)-2-butanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70173437 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2-Oxobutyl)triphenylphosphonium | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XLT93SD2TN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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